Acetanilide, 4'-ethoxy-2-indol-3-YL-

Lipophilicity Drug Design ADME Prediction

Acetanilide, 4'-ethoxy-2-indol-3-YL- (IUPAC: N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)acetamide, CAS 57932-46-4) is a synthetic small-molecule indolylacetamide with molecular formula C18H18N2O2 and a molecular weight of 294.3 g/mol. It belongs to the pharmacologically privileged class of indole-3-acetamides, a scaffold found in numerous bioactive compounds and natural products.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 57932-46-4
Cat. No. B1616845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide, 4'-ethoxy-2-indol-3-YL-
CAS57932-46-4
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H18N2O2/c1-2-22-15-9-7-14(8-10-15)20-18(21)11-13-12-19-17-6-4-3-5-16(13)17/h3-10,12,19H,2,11H2,1H3,(H,20,21)
InChIKeyOWLNNWLMURDQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetanilide, 4'-ethoxy-2-indol-3-YL- (CAS 57932-46-4): Core Identifiers and Physicochemical Baseline


Acetanilide, 4'-ethoxy-2-indol-3-YL- (IUPAC: N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)acetamide, CAS 57932-46-4) is a synthetic small-molecule indolylacetamide with molecular formula C18H18N2O2 and a molecular weight of 294.3 g/mol [1]. It belongs to the pharmacologically privileged class of indole-3-acetamides, a scaffold found in numerous bioactive compounds and natural products [2]. The molecule features an indole ring connected via a methylene bridge to an acetanilide moiety, where the phenyl ring is substituted at the para-position with an ethoxy group. PubChem-computed physicochemical properties include a calculated XLogP3 of 3.1, indicating moderate lipophilicity, along with two hydrogen bond donors and two hydrogen bond acceptors [1]. This compound is primarily employed as a research chemical and synthetic intermediate in early-stage drug discovery programs.

Why Generic Substitution Fails for Acetanilide, 4'-ethoxy-2-indol-3-YL- in Research Procurement


Simple in-class substitution is scientifically invalid for 4'-ethoxy-2-indol-3-yl acetanilide because the ethoxy substituent on the phenyl ring is a critical determinant of molecular recognition, lipophilicity, and metabolic stability. Computational data show that replacing the ethoxy group with a methoxy or unsubstituted analog shifts the calculated logP (XLogP3 = 3.1 for the target compound; PubChem) [1], which directly influences membrane permeability, plasma protein binding, and CYP450 metabolic profiles [2]. Furthermore, the indole-3-acetamide core is a privileged pharmacophore, and subtle modifications to the amide-bearing phenyl ring have been shown to alter antitumor activity profiles against drug-resistant cancer cell lines [3]. Without head-to-head comparative data, assuming functional equivalence across 4'-alkoxy-substituted indolylacetamide analogs risks irreproducible biological results and wasted procurement resources. The quantitative evidence below establishes the specific physicochemical boundaries that differentiate this compound from its closest structural neighbors.

Quantitative Differentiation Evidence for Acetanilide, 4'-ethoxy-2-indol-3-YL- (CAS 57932-46-4)


Computed Lipophilicity (XLogP3) Distinguishes 4'-Ethoxy from 4'-Methoxy and Unsubstituted Indolylacetamide Analogs

The target compound's computed octanol-water partition coefficient (XLogP3 = 3.1) places it in a distinct lipophilicity range compared to the 4'-methoxy analog (estimated XLogP3 ≈ 2.6) and the unsubstituted phenyl analog (estimated XLogP3 ≈ 2.2) [1]. This ~0.5–0.9 log unit increase reflects the incremental hydrophobicity conferred by the ethoxy group. In medicinal chemistry, a ΔlogP of 0.5 units is sufficient to alter membrane permeability predictions and oral absorption potential [2]. The experimental octanol-water distribution coefficient (logD at pH 7.4) for this compound class typically deviates by ±0.3 log units from computed values due to hydrogen-bonding effects of the indole NH and amide NH groups [3]. This quantitative lipophilicity gradient directly impacts the selection of this compound for cell-based permeability assays versus its more polar analogs.

Lipophilicity Drug Design ADME Prediction

Hydrogen Bond Donor/Acceptor Count Differentiates 4'-Ethoxy Indolylacetamide from N-Alkylated Indole Analogs

The target compound possesses 2 hydrogen bond donors (indole NH and amide NH) and 2 hydrogen bond acceptors (amide carbonyl and ethoxy oxygen) [1]. In contrast, N-methylindole analogs (e.g., 1-methylindole-3-acetamide derivatives) retain only 1 hydrogen bond donor, as the indole NH is replaced by N-CH3, fundamentally altering the hydrogen-bonding capacity critical for target protein recognition [2]. This difference of one hydrogen bond donor has been shown in structurally related indole-3-acetamide series to reduce binding affinity to kinase ATP-binding pockets by 10- to 100-fold when the indole NH donor is removed [3]. The ethoxy substituent also introduces a rotatable bond (5 rotatable bonds total) absent in 4'-methyl or 4'-halogen analogs, increasing conformational entropy and potentially modulating entropy-enthalpy compensation upon protein binding [4]. These quantitative H-bond donor/acceptor counts and rotatable bond metrics provide a molecular interaction fingerprint that distinguishes this compound for structure-based drug design applications.

Molecular Recognition Pharmacophore Modeling Target Engagement

Synthetic Accessibility via α-Substituted Indolylacetamide Route Using Acetonitrile Enolate Equivalents

A metal-free, one-pot synthetic protocol reported by Abe et al. (2021) enables direct access to α-substituted indolylacetamides, including derivatives bearing the 4-ethoxyphenyl moiety [1]. This method employs ammonium hemiaminals as O-transfer reagents and acetonitriles as primary amide enolate equivalents, achieving gram-scale synthesis with broad functional group tolerance. Among the substrate scope demonstrated, the 4-ethoxyphenyl-substituted variant (i.e., the target compound) was prepared in moderate to good isolated yield, comparable to yields reported for 4-methoxy and 4-methylphenyl analogs. Critically, this synthetic route avoids transition-metal catalysts and diazo compounds, reducing procurement costs for custom synthesis by an estimated 40–60% compared to traditional palladium-catalyzed coupling routes [2]. For researchers requiring gram quantities of the pure compound, this protocol provides a cost-effective and scalable alternative to purchasing from specialty chemical suppliers at premium prices.

Synthetic Methodology Medicinal Chemistry Gram-Scale Synthesis

Molecular Weight and Fraction sp³ (Fsp³) Differentiate 4'-Ethoxy Indolylacetamide from Glyoxylamide Congeners in Chemical Library Screening

The target compound (MW = 294.35 g/mol) occupies a more favorable lead-like chemical space compared to its 2-oxoacetamide (glyoxylamide) congener N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (MW ≈ 322.4 g/mol) [1]. The glyoxylamide analog incorporates an additional carbonyl group at the α-position, increasing molecular weight by ~28 Da and reducing the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with clinical success rates and aqueous solubility [2]. Specifically, the target indolylacetamide possesses a higher Fsp³ (~0.28) compared to the fully conjugated glyoxylamide (Fsp³ ≈ 0.17), placing it within the more desirable lead-like range (Fsp³ ≥ 0.25) proposed by Lovering et al. [2]. For compound library procurement, this distinction matters: the indolylacetamide scaffold offers greater three-dimensional complexity and potentially superior solubility, reducing attrition risk in early-stage screening cascades.

Chemical Library Design Molecular Complexity Lead-Likeness

Procurement-Driven Application Scenarios for Acetanilide, 4'-ethoxy-2-indol-3-YL- (CAS 57932-46-4)


Cell-Based Permeability Screening in Early Drug Discovery

Researchers evaluating passive membrane permeability of indolylacetamide pharmacophores should prioritize this compound over lower-logP analogs (e.g., 4'-methoxy or unsubstituted phenyl variants). With a computed XLogP3 of 3.1 [1], the compound sits within the optimal lipophilicity window (logP 1–4) for cell-based Caco-2 or MDCK permeability assays, where compounds with logP < 1.5 or > 4.5 typically exhibit poor permeability or high efflux ratios [2]. The ethoxy group provides sufficient lipophilicity for membrane partitioning while the two hydrogen bond donors maintain aqueous solubility. Head-to-head permeability comparison with the 4'-methoxy analog (ΔlogP ≈ 0.5) would yield rank-order permeability coefficients (Papp) that validate the contribution of incremental lipophilicity to transcellular transport. This scenario is directly supported by the lipophilicity differentiation evidence in Section 3, Evidence Item 1.

Structure-Based Drug Design Targeting Kinase ATP-Binding Pockets

The compound's dual hydrogen bond donor capacity (indole NH and amide NH, HBD = 2) makes it a suitable hinge-binding scaffold for kinases that require two donor interactions with the hinge region backbone carbonyl [3]. In contrast to N-methylindole analogs (HBD = 1), the target compound can form the canonical bidentate hinge-binding motif observed in clinical kinase inhibitors such as sunitinib and imatinib [4]. Procurement of this specific compound enables co-crystallization or molecular docking studies where the indole NH acts as a critical recognition element. This application scenario is grounded in the HBD count differentiation evidence in Section 3, Evidence Item 2.

Hit-to-Lead Library Expansion with Favorable Developability Metrics

For compound library managers selecting indolylacetamide analogs for hit-to-lead screening collections, the target compound offers a balanced profile: Fsp³ ≈ 0.28 (above the 0.25 threshold associated with higher clinical success rates), MW = 294.35 g/mol (within lead-like space), and five rotatable bonds (satisfying Veber's rule of ≤10) [5]. Compared to the more planar glyoxylamide congener (Fsp³ ≈ 0.17, MW ~322), the target compound provides greater three-dimensional complexity with lower molecular weight. These metrics align with the "escape from flatland" paradigm [6], making the compound a statistically superior choice for libraries intended for oral drug candidate progression. This scenario directly follows from the Fsp³ comparison evidence in Section 3, Evidence Item 4.

In-House Gram-Scale Synthesis via Metal-Free O-Transfer Protocol

Academic and industrial labs requiring multi-gram quantities of 4'-ethoxy indolylacetamide for in vivo efficacy studies can leverage the published metal-free synthetic route of Abe et al. (2021) [7]. This one-pot procedure using ammonium hemiaminals and acetonitriles avoids expensive palladium catalysts and specialized ligands, reducing estimated synthesis costs by 40–60% compared to traditional cross-coupling routes [8]. The demonstrated broad substrate scope and gram-scale feasibility make in-house synthesis a viable alternative to commercial sourcing, particularly when custom synthesis quotes exceed $500/gram. This scenario is directly supported by the synthetic accessibility evidence in Section 3, Evidence Item 3.

Quote Request

Request a Quote for Acetanilide, 4'-ethoxy-2-indol-3-YL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.